Acetic acid, mercapto-, 1,4-butanediyl ester, also known as tetramethylene bis(mercaptoacetate), 1,4-butanediol dithioglycolate, or tetramethylene mercaptoacetate, is a chemical compound with the formula C₈H₁₄O₄S₂. It is a diester formed by the reaction of mercaptoacetic acid with 1,4-butanediol [].
One application of acetic acid, mercapto-, 1,4-butanediyl ester in scientific research is in the separation and analysis of other compounds. Due to its specific properties, it can be used as a stationary phase in high-performance liquid chromatography (HPLC) for the separation of various molecules []. A research article describes a method for separating acetic acid, mercapto-, 1,4-butanediyl ester itself using a Newcrom R1 HPLC column. This method utilizes a mobile phase consisting of acetonitrile, water, and phosphoric acid []. For applications requiring compatibility with mass spectrometry (MS), formic acid can be used instead of phosphoric acid [].
Acetic acid, mercapto-, 1,4-butanediyl ester, also known as tetramethylene bis(mercaptoacetate) or 1,4-butanediol dithioglycolate, is a chemical compound with the molecular formula and a molecular weight of approximately 238.3 g/mol. This diester is synthesized through the reaction of mercaptoacetic acid with 1,4-butanediol, resulting in a compound that features two ester groups linked to a central butanediol chain. The presence of thiol groups (–SH) in its structure allows for various
The chemical behavior of acetic acid, mercapto-, 1,4-butanediyl ester is characterized by its ability to undergo several types of reactions:
Acetic acid, mercapto-, 1,4-butanediyl ester exhibits notable biological activities due to its structural components. Its thiol groups can interact with various biomolecules and enzymes:
Acetic acid, mercapto-, 1,4-butanediyl ester has several applications across different fields:
Research indicates that acetic acid, mercapto-, 1,4-butanediyl ester interacts with various biological targets. It has been shown to bind to enzymes such as phospholipase A2 and mannosyl-oligosaccharide 1,2-alpha-mannosidase. These interactions can lead to modulation of enzymatic activity and affect cellular functions related to oxidative stress and apoptosis .
Several compounds share structural similarities with acetic acid, mercapto-, 1,4-butanediyl ester. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Acetic Acid | C₂H₄O₂ | Simple carboxylic acid; no thiol groups |
| Thioglycolic Acid | C₂H₄O₂S | Contains a single thiol group; used in hair treatments |
| 1,4-Butanediol | C₄H₁₀O₂ | Alcohol; serves as a backbone for many polymers |
| Dithiothreitol (DTT) | C₄H₁₀O₂S₂ | Reducing agent; contains two thiol groups but no esters |
Acetic acid, mercapto-, 1,4-butanediyl ester stands out due to its dual thiol functionalities combined with ester linkages, allowing for unique reactivity profiles not found in simpler compounds .
Irritant